molecular formula C12H16ClNS B1319507 4-Spiro-[1-thiophthalane] piperidine hydrochloride CAS No. 191673-07-1

4-Spiro-[1-thiophthalane] piperidine hydrochloride

Cat. No. B1319507
M. Wt: 241.78 g/mol
InChI Key: QYYXTMKOBDSRNP-UHFFFAOYSA-N
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Description

4-Spiro-[1-thiophthalane] piperidine hydrochloride is a heterocyclic organic compound with the molecular formula C12H16ClNS and a molecular weight of 241.79 . It is also known by several synonyms, including Spirothiophthalanepiperidinehydrochloride and 3H-spiro [2-benzothiophene-1,4-piperidine] hydrochloride .


Molecular Structure Analysis

The IUPAC name for this compound is spiro [1H-2-benzothiophene-3,4-piperidine];hydrochloride . The canonical SMILES representation is C1CNCCC12C3=CC=CC=C3CS2.Cl .


Physical And Chemical Properties Analysis

4-Spiro-[1-thiophthalane] piperidine hydrochloride has a molecular weight of 241.79 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Pharmacophore Importance in Medicinal Chemistry

The spiro[chromane-2,4'-piperidine]-4(3H)-one, closely related to 4-Spiro-[1-thiophthalane] piperidine hydrochloride, is a vital pharmacophore in many drugs, drug candidates, and biochemical reagents. Recent advances in synthesizing derivatives of this compound demonstrate its biological relevance, highlighting its potential in developing new biologically active substances (Ghatpande et al., 2020).

Novel Histone Deacetylase (HDAC) Inhibitors

Spiropiperidine hydroxamic acid derivatives, structurally similar to 4-Spiro-[1-thiophthalane] piperidine hydrochloride, have been identified as novel HDAC inhibitors. Their ability to inhibit HDACs and antiproliferative activity on tumor cell lines indicates their potential in cancer treatment, as demonstrated in a murine xenograft model (Varasi et al., 2011).

Antimalarial Activity

Compounds related to 4-Spiro-[1-thiophthalane] piperidine hydrochloride, specifically spiro[piperidine-4,3'-tetraoxanes], have shown promising antimalarial activities. Screening against chloroquine-sensitive and resistant strains of Plasmodium falciparum indicates their effectiveness in treating malaria with no cytotoxicity towards mammalian cells (Kumar et al., 2012).

Anti-Influenza Activity

Spiropiperidines, structurally similar to 4-Spiro-[1-thiophthalane] piperidine hydrochloride, have been evaluated for their anti-influenza A virus activity. Some of these compounds have shown effectiveness against the influenza A H3N2 virus, highlighting their potential as antiviral agents (Fytas et al., 2010).

Antimycobacterial Agents

The atom-economic synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis and Mycobacterium smegmatis have been reported. Some of these compounds exhibit significant in vitro and in vivo activity against these bacteria, suggesting their use as potential antimycobacterial agents (Kumar et al., 2008).

properties

IUPAC Name

spiro[1H-2-benzothiophene-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS.ClH/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYXTMKOBDSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593677
Record name 3H-Spiro[2-benzothiophene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Spiro-[1-thiophthalane] piperidine hydrochloride

CAS RN

191673-07-1
Record name 3H-Spiro[2-benzothiophene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Spiro-[1-thiophthalane] piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

150 mg (0.49 mmole) of 1'-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4'-piperidine] [prepared as described in step (b) above] were dissolved in 3 ml of anhydrous methylene chloride, and 1 ml of a 4 N solution of hydrogen chloride in dioxane was added. The mixture was then stirred at room temperature for 1 hour. At the end of this time, the crystals which deposited were collected by filtration, to give 108 mg (yield 91%) of the title compound as white crystals.
Name
1'-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4'-piperidine]
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

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